(E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid
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Overview
Description
(E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound with a complex structure, featuring both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common method starts with the ethylation of a suitable phenylacrylic acid derivative, followed by amination and subsequent oxidation to introduce the amino and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization and chromatography are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted phenylacrylic acids, depending on the specific reagents and conditions used.
Scientific Research Applications
(E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(5-Amino-2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid
- (E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)propanoic acid
Uniqueness
(E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-[5-amino-2-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-19-14(18)8-5-10-3-6-12(15)9-11(10)4-7-13(16)17/h3-4,6-7,9H,2,5,8,15H2,1H3,(H,16,17) |
InChI Key |
CKOYHUJOGLQZBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)N)C=CC(=O)O |
Origin of Product |
United States |
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